molecular formula C8H6N2O2 B1338021 5-(Furan-2-yl)pyrazin-2-ol CAS No. 82619-62-3

5-(Furan-2-yl)pyrazin-2-ol

Cat. No. B1338021
CAS RN: 82619-62-3
M. Wt: 162.15 g/mol
InChI Key: UGVAWFFQXFNGDS-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrazin-2-ol is a chemical compound that features a pyrazinol core structure with a furan ring substitution. This structural motif is of interest due to its potential biological activity and its role as a building block in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 5-(Furan-2-yl)pyrazin-2-ol involves several strategies. For instance, novel furan-2-yl-1H-pyrazoles were synthesized and evaluated for their ability to inhibit α-synuclein aggregation, which is relevant to Parkinson's disease . Another study reported the synthesis of N-substituted 5-(furan-2-yl)-phenyl pyrazolines, which were obtained by cyclization reactions and showed promising antibacterial activities . Additionally, a simple synthesis method for 2-hydrazinylidene-3-hydroxy-4H-furo[3,2-c]pyran-4-ones was described, showcasing the versatility of furan-containing compounds .

Molecular Structure Analysis

The molecular structure of 5-(Furan-2-yl)pyrazin-2-ol and related compounds is characterized by the presence of a furan ring, which can influence the overall geometry and electronic properties of the molecule. For example, the molecule of 2,3-bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline was found to have a significant dihedral angle between the furan and pyrazine rings, which could affect its stacking interactions and photophysical properties .

Chemical Reactions Analysis

The reactivity of furan-containing compounds like 5-(Furan-2-yl)pyrazin-2-ol is diverse. Reactions of 5-substituted 3-(arylmethylidene)furan-2(3H)-ones with various reagents such as hydrazine hydrate, hydroxylamine, and guanidine have been studied, leading to the formation of different heterocyclic compounds . These reactions often involve ring-opening and heterocyclization steps, highlighting the reactivity of the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Furan-2-yl)pyrazin-2-ol derivatives are influenced by the furan substitution. For instance, the photoluminescent properties of coordination polymers constructed with ligands containing furan rings were examined, indicating that the furan substituent can affect the optical properties of these materials . Additionally, the thiol-thione tautomeric equilibrium of furan-2-yl-containing compounds like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol has been described, which is relevant to their chemical behavior .

Scientific Research Applications

Antioxidant Properties

A study focused on the synthesis of novel chalcone derivatives from the reaction of 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde with various substituted acetophenones. These compounds, including those related to 5-(Furan-2-yl)pyrazin-2-ol, exhibited potent in vitro antioxidant activity, highlighting their potential as therapeutic antioxidants. The structural analysis and bioactivity studies were supported by molecular docking, showing strong interactions with protein tyrosine kinase, indicating their potential in targeting oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Crystal Structural Analysis

The stereochemical peculiarities of certain derivatives were studied through X-ray structural analysis. These studies offer insights into the molecular arrangement and potential reactivity of compounds containing the 5-(Furan-2-yl)pyrazin-2-ol moiety. Such detailed structural analyses provide foundational knowledge for the design of new compounds with desired physical and chemical properties (Borisova et al., 2016).

Adenosine A2A Receptor Antagonists

Research into the structure-activity relationship of furanyl derivatives as adenosine A2A receptor antagonists included compounds related to 5-(Furan-2-yl)pyrazin-2-ol. These studies utilized hologram quantitative structure-activity relationship (HQSAR) methodology and molecular docking to understand the molecular requirements for antagonistic activity. The findings contribute to the development of new therapeutic agents targeting adenosine receptors, which play crucial roles in cardiovascular, neurological, and immunological functions (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Synthesis of Heterocyclic Compounds

Another study demonstrated the regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds, leading to the synthesis of fused pyran and furan derivatives. This research outlines a new approach to creating O- and N-heterocycles, essential frameworks in many biologically active molecules. These methodologies can be applied to synthesize a wide range of heterocyclic compounds, including those based on the 5-(Furan-2-yl)pyrazin-2-ol structure (Abdou, Ganoub, Fahmy, & Shaddy, 2005).

Antimicrobial and Antitubercular Activity

Compounds featuring the 5-(Furan-2-yl)pyrazin-2-ol moiety have been explored for their antimicrobial and antitubercular properties. For example, novel pyrazoline derivatives were synthesized and tested for in vitro antibacterial activity against various pathogens, showing promising results compared to standard antibiotics. Such studies are critical in the search for new antimicrobial agents amid rising antibiotic resistance (Rani, Yusuf, & Khan, 2012).

Future Directions

The future directions for 5-(Furan-2-yl)pyrazin-2-ol and related compounds could involve further exploration of their synthesis methods and biological activities. There is potential for these compounds to be used in the development of new drugs . Additionally, the switch from traditional resources such as crude oil to biomass in the chemical industry could lead to an increased focus on furan platform chemicals .

properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVAWFFQXFNGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509232
Record name 5-(Furan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)pyrazin-2-ol

CAS RN

82619-62-3
Record name 5-(Furan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-FURYL)-2(1H)-PYRAZINONE
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